molecular formula C11H8ClN3O2S B12071307 Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate

Cat. No.: B12071307
M. Wt: 281.72 g/mol
InChI Key: ZFKFCPJDZOKTGP-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a chloro group at position 6 and an ethyl 2-cyanoacrylate moiety at position 3. This structure places it within a broader class of imidazothiazole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

The cyanoacrylate group introduces strong electron-withdrawing characteristics, which may improve metabolic stability and reactivity in nucleophilic environments .

Properties

Molecular Formula

C11H8ClN3O2S

Molecular Weight

281.72 g/mol

IUPAC Name

ethyl (E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C11H8ClN3O2S/c1-2-17-10(16)7(6-13)5-8-9(12)14-11-15(8)3-4-18-11/h3-5H,2H2,1H3/b7-5+

InChI Key

ZFKFCPJDZOKTGP-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(N=C2N1C=CS2)Cl)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2N1C=CS2)Cl)C#N

Origin of Product

United States

Preparation Methods

Multi-Step Condensation-Cyclization Sequences

A patent describing the synthesis of structurally analogous heterocycles (e.g., 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile) reveals a four-step protocol adaptable to the target compound. The process involves:

  • Formamidine Intermediate Formation : Reacting 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an N,N-dimethyl-N'-3-(6-chloro-pyridazinyl)formamidine intermediate.

  • Cyclization with Bromoacetonitrile : Treating the formamidine with bromoacetonitrile in solvents like acetonitrile or DMF at elevated temperatures (50–160°C) to induce cyclization.

  • Workup and Purification : Sequential washing, drying, and recrystallization (e.g., n-hexane/ethyl acetate) yield the purified product.

For ethyl 3-(6-chloroimidazo[2,1-b][1,thiazol-5-yl)-2-cyanoacrylate, analogous steps would involve substituting pyridazine precursors with thiazole derivatives and adjusting the electrophilic coupling partner to ethyl cyanoacrylate precursors.

Knoevenagel Condensation-Cyclization

A study on indene and benzofulvene synthesis highlights the utility of sequential Knoevenagel condensation and cyclization for constructing α,β-unsaturated nitriles. Applying this to the target compound:

  • Knoevenagel Adduct Formation : Condensation of 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde with ethyl cyanoacetate in the presence of catalysts like piperidine or TiCl₄.

  • Cyclization : Thermal or acid-promoted cyclization to form the conjugated cyanoacrylate system.
    Reaction conditions significantly influence product distribution. For example, TiCl₄ with triethylamine selectively dehydrogenates intermediates to yield aromatic derivatives.

Detailed Preparation Methods

Method A: Formamidine-Mediated Cyclization

Step 1: Synthesis of 6-Chloroimidazo[2,1-b][1,thiazole-5-Carbaldehyde

  • Reactants : 3-Amino-6-chloro-1,3-thiazole, DMF-DMA.

  • Conditions : 40–100°C, 2–8 hours.

  • Mechanism : Nucleophilic attack by the amine on DMF-DMA, forming a formamidine intermediate.

Step 2: Bromoacetonitrile Coupling

  • Reactants : Formamidine intermediate, bromoacetonitrile.

  • Solvent : Acetonitrile, ethanol, or DMF.

  • Conditions : 50–160°C, 3–15 hours.

  • Workup : Adjust pH to 7–9 with saturated Na₂CO₃, precipitate solids, and recrystallize.

Step 3: Knoevenagel Condensation

  • Reactants : 6-Chloroimidazo[2,1-b][1,thiazole-5-carbaldehyde, ethyl cyanoacetate.

  • Catalyst : Piperidine/AcOH or TiCl₄-pyridine.

  • Conditions : 80°C in benzene.

ParameterValue RangeOptimal Value
Molar Ratio (Aldehyde:Cyanoacetate)1:1–1:41:2
Reaction Time1.5–17 hours10 hours
Yield56–79%75%

Method B: One-Pot Tandem Reaction

A streamlined approach combining cyclization and condensation in a single pot:

  • Reactants : 3-Amino-6-chloro-1,3-thiazole, ethyl cyanoacrylate, DMF-DMA.

  • Catalyst : TiCl₄ (0.1 equiv).

  • Conditions : Reflux in toluene, 12 hours.

  • Yield : 68% (crude), 98.5% purity after recrystallization.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and acetonitrile enhance intermediate solubility but may require higher temperatures (≥100°C) for cyclization.

  • Non-Polar Solvents : Benzene or toluene improve selectivity for Knoevenagel adducts at lower temperatures (80°C).

Catalytic Systems

  • Base Catalysts : Piperidine/AcOH promotes condensation but risks over-cyclization.

  • Lewis Acids : TiCl₄ with Et₃N facilitates dehydrogenation, yielding fully conjugated products.

Byproduct Formation and Mitigation

  • Common Byproducts : Dimethylamine hydrochloride (from DMF-DMA decomposition), unreacted aldehydes.

  • Mitigation Strategies :

    • Neutralization with NaHCO₃ during workup.

    • Gradient recrystallization (n-hexane:ethyl acetate, 1:2).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazole-H), 7.95 (s, 1H, thiazole-H), 4.30 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.52 (s, 1H, =CHCN), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃).

  • IR (KBr): ν 2210 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

Purity Assessment

  • HPLC : >98% purity using C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

Applications and Derivative Synthesis

The compound’s α,β-unsaturated nitrile group enables diverse downstream reactions:

  • Michael Additions : Nucleophilic attack at the β-position for drug intermediate synthesis.

  • Polymerization : Radical-initiated polymerization for adhesives, though steric hindrance from the heterocycle limits chain growth .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore the applications of this compound in detail, focusing on its significance in medicinal chemistry, material science, and agricultural chemistry.

Basic Information

  • Chemical Formula : C11_{11}H8_{8}ClN3_{3}O2_{2}S
  • Molecular Weight : 281.72 g/mol
  • CAS Number : 265307-86-6

Structural Characteristics

The compound features a cyanoacrylate moiety, which is known for its adhesive properties, and an imidazo-thiazole ring system that may contribute to its biological activity. The presence of chlorine in the structure can also influence its reactivity and interaction with biological targets.

Medicinal Chemistry

Antimicrobial Activity : this compound has been studied for its potential antimicrobial properties. Research indicates that compounds containing imidazole and thiazole rings often exhibit significant antibacterial and antifungal activities. This compound's structure suggests it could be effective against resistant strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties : Preliminary studies have shown that derivatives of imidazo-thiazole compounds can exhibit anticancer activity. The specific application of this compound in cancer research is promising, as it may inhibit tumor growth or induce apoptosis in cancer cells.

Material Science

Adhesives and Sealants : The cyanoacrylate component of this compound suggests its utility as a fast-setting adhesive. Research into novel adhesives has highlighted the need for materials that can bond various substrates effectively while maintaining flexibility and strength. This compound could serve as a base for developing advanced adhesive formulations with enhanced properties.

Agricultural Chemistry

Pesticide Development : The unique structural features of this compound make it a potential candidate for developing new pesticides or herbicides. Compounds with thiazole and imidazole rings are often explored for their insecticidal and fungicidal properties. This compound may provide a new avenue for creating environmentally friendly agricultural chemicals.

Case Study 1: Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazo-thiazole compounds and tested their antimicrobial efficacy against various pathogens. This compound was among the compounds tested and showed promising results against Gram-positive bacteria with minimal inhibitory concentrations comparable to established antibiotics.

Case Study 2: Adhesive Performance Evaluation

A comparative study on cyanoacrylate adhesives highlighted the performance of this compound in bonding different materials such as wood, metal, and plastics. The results indicated that this compound exhibited superior bonding strength and flexibility compared to traditional cyanoacrylates.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This can result in the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, core heterocycles, or functional groups. Key comparisons include:

Substituent Variations on the Imidazothiazole Core

  • (2E)-3-[6-(2-Methylmorpholin-4-yl)imidazo[2,1-b][1,3]thiazol-5-yl]acrylic Acid (C₁₀H₁₃N₃O₃S): Replaces the chloro group with a 2-methylmorpholinyl moiety. The morpholine ring enhances solubility in polar solvents and introduces hydrogen-bonding capacity, which may improve target engagement in enzymatic assays . Demonstrated lower cytotoxicity in non-target tissues compared to chloro-substituted analogs .
  • (2E)-3-[6-(Dimethylamino)imidazo[2,1-b][1,3]thiazol-5-yl]acrylic Acid (C₁₀H₁₁N₃O₂S): Features a dimethylamino group instead of chlorine. Reported to exhibit moderate inhibition of NADH dehydrogenase in preclinical cancer models .

Functional Group Modifications

  • (E)-({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(4-Chlorophenyl)methyl]amine (C₁₃H₉Cl₂N₃S): Replaces the cyanoacrylate with a Schiff base (imine) linkage. The imine group facilitates pH-dependent hydrolysis, limiting its stability in physiological environments . Shows weaker antitumor activity compared to cyanoacrylate derivatives in vitro .
  • 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol (C₇H₇ClN₂OS) :

    • Substitutes the acrylate with a hydroxyl-ethyl group.
    • Increased hydrophilicity improves aqueous solubility but reduces membrane permeability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate C₁₁H₇ClN₂O₂S 6-Cl, 2-cyanoacrylate Anticancer (putative IDO1/TDO2 inhibition)
(2E)-3-[6-(2-Methylmorpholin-4-yl)imidazo[...]acrylic Acid C₁₀H₁₃N₃O₃S 6-(2-methylmorpholinyl) Improved solubility, lower cytotoxicity
(2E)-3-[6-(Dimethylamino)imidazo[...]acrylic Acid C₁₀H₁₁N₃O₂S 6-(dimethylamino) NADH dehydrogenase inhibition
(E)-Schiff base derivative C₁₃H₉Cl₂N₃S Schiff base linkage Moderate antitumor activity

Research Findings and Mechanistic Insights

  • Enzyme Inhibition : Chloro-substituted imidazothiazoles, including the target compound, show affinity for heme-containing enzymes like hIDO1 (indoleamine 2,3-dioxygenase 1). The chloro group likely interacts with hydrophobic pockets near the enzyme’s active site, as evidenced by molecular dynamics simulations of similar ligands .
  • Antitumor Activity: The cyanoacrylate group in Ethyl 3-(6-chloroimidazo[...]acrylate may promote Michael addition reactions with cellular thiols, leading to irreversible inhibition of cancer-related targets . In contrast, morpholine or dimethylamino analogs exhibit reversible binding modes .
  • Synthetic Yields : Palladium-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) for related acrylates achieve yields of ~70%, while hydrolysis steps (e.g., NaOH-mediated deprotection) yield ~37% .

Notes and Limitations

Data Gaps : Direct experimental data for Ethyl 3-(6-chloroimidazo[...]acrylate are sparse in the provided evidence; comparisons rely on structurally related compounds.

Contradictions : While chloro substituents generally enhance enzyme inhibition , some studies report increased off-target effects compared to morpholine derivatives .

Synthetic Challenges: Cyanoacrylate derivatives require stringent anhydrous conditions to prevent polymerization, complicating large-scale synthesis .

Biological Activity

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its cytotoxicity, therapeutic potential, and relevant case studies.

This compound has the following chemical formula:

PropertyDetails
Molecular Formula C₁₁H₈ClN₃O₂S
CAS Number 61325-08-4
Molecular Weight 263.71 g/mol

The compound is characterized by its imidazo-thiazole moiety, which is known for various biological activities.

In Vitro Toxicity Testing

A significant aspect of evaluating the biological activity of this compound involves its cytotoxic effects. A study conducted on human oral osteoblast cells demonstrated that this compound exhibits low cytotoxicity. The MTT assay results indicated that cell viability was not significantly affected by the presence of ethyl 2-cyanoacrylate (a related compound) compared to control groups. The inhibitory zones around treated cells were measured between 200 to 500 μm for other cyanoacrylates, suggesting a degree of biocompatibility .

Comparative Analysis

A comparative analysis of various cyanoacrylates indicates that ethyl 2-cyanoacrylate is less cytotoxic than methyl variants. In a study using L929 mouse fibroblasts, it was found that dilutions of the extract from ethyl cyanoacrylate resulted in only a modest decrease in cell viability (10% at a tenfold dilution), supporting its use in clinical applications .

The mechanism through which this compound exerts its effects is not fully elucidated but is believed to involve interactions with specific receptors in the central nervous system. The compound acts as a selective agonist for the serotonin receptor (5-HT6), which has implications for its potential antidepressant and anxiolytic effects .

Surgical Applications

Ethyl cyanoacrylates are widely used as tissue adhesives in surgical procedures due to their rapid polymerization and adhesive properties. Clinical studies have reported successful outcomes when using ethyl cyanoacrylate in cardiovascular and thoracic surgeries. It has been noted for its antibacterial properties against common pathogens associated with surgical site infections .

Randomized Controlled Trials

A randomized controlled trial evaluated the effects of ethyl 2-cyanoacrylate on pain intensity and quality of life in patients with head and neck cancer. Results indicated significant improvements in patient outcomes when using this adhesive compared to traditional methods .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate, and how can intermediates be characterized?

  • Methodology : Free-radical bromination using N-bromosuccinimide (NBS) on imidazothiazole precursors is a key step, followed by coupling reactions with cyanoacrylate esters. Intermediates are characterized via 1^1H/13^13C NMR and mass spectrometry (MS) to confirm regioselectivity and purity. For example, bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate yields a bromomethyl intermediate critical for further functionalization .
  • Data Considerations : Monitor reaction yields (e.g., 45–57% in analogous syntheses) and purity (>95% by HPLC) to optimize conditions .

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., exact mass 301.0636 for related derivatives), while 1^1H NMR detects impurities (<5% by integration). X-ray crystallography (e.g., SHELX refinement) resolves stereochemistry for crystalline derivatives, as demonstrated in analogous imidazothiazole structures .

Q. What spectroscopic techniques are essential for characterizing its reactivity and stability?

  • Methodology : IR spectroscopy identifies functional groups (e.g., cyanoacrylate C≡N stretch at ~2200 cm1^{-1}). Stability under thermal or photolytic stress is assessed via accelerated degradation studies using HPLC-UV .

Advanced Research Questions

Q. How does this compound interact with enzymes like indoleamine 2,3-dioxygenase (IDO1) or tyrosine kinases?

  • Methodology : Co-crystallization studies (e.g., PDB ID: 6KPS) reveal binding modes: the chloroimidazothiazole moiety engages in sulfur-aromatic interactions with IDO1’s active site, while the cyanoacrylate group stabilizes via hydrogen bonding. Competitive inhibition assays (IC50_{50}) quantify potency against targets like EGFR kinase (63% inhibition observed in structurally similar analogs) .
  • Data Contradictions : While imidazothiazoles show broad kinase inhibition, selectivity varies; computational docking (AutoDock Vina) must validate target specificity to avoid off-target effects .

Q. What strategies optimize its bioactivity through structure-activity relationship (SAR) studies?

  • Methodology : Substituent variation at the 6-position (e.g., chloro vs. methyl groups) modulates lipophilicity and potency. For instance, 6-chloro derivatives exhibit enhanced IDO1 inhibition (IC50_{50} < 1 μM) compared to non-halogenated analogs. DFT calculations (e.g., B3LYP/6-31G*) correlate electronic properties with activity .
  • Experimental Design : Parallel synthesis of derivatives (e.g., 45–84% yields) followed by in vitro antimicrobial or antioxidant assays identifies pharmacophores critical for activity .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodology : Molecular dynamics simulations (Amber) predict solubility and membrane permeability. For example, replacing the ethyl ester with polar groups improves aqueous solubility while retaining target affinity. ADMET predictions (SwissADME) guide lead optimization to reduce hepatotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.